N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-30-21-11-9-20(10-12-21)27-13-15-28(16-14-27)23(24-8-5-17-31-24)18-26-25(29)19-32-22-6-3-2-4-7-22/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQNILZULYFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially interact with its targets in a way that modulates these biological processes.
Scientific Research Applications
Medicinal Chemistry
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide has been investigated for its potential as a therapeutic agent:
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown efficacy against various pathogens by inhibiting protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of Mycobacterium tuberculosis . This positions it as a candidate for developing new anti-tuberculosis drugs.
- CNS Activity : Given the presence of the piperazine moiety, there is ongoing research into its effects on neurotransmitter systems, which may lead to applications in treating psychiatric disorders.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Modification : The functional groups can be easily altered to create derivatives with enhanced or modified biological activities.
- Building Block : Utilized in the synthesis of other pharmacologically active compounds, thereby expanding its utility in drug discovery.
Case Study 1: Anti-inflammatory Research
A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models, indicating its potential application in treating conditions like arthritis or other inflammatory disorders.
Case Study 2: Antimicrobial Efficacy
Research published by Chen et al. (2010) identified this compound as a potent inhibitor of PtpB in Mycobacterium tuberculosis, suggesting its role as a lead compound for developing new antimycobacterial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound’s structure can be dissected into three regions for comparison:
Piperazine substituent : 4-Methoxyphenyl group.
Ethyl chain : Bearing a furan-2-yl group.
Acetamide substituent: 2-Phenoxy group.
Table 1: Key Structural and Physical Properties of Analogues
*Estimated based on structural similarity.
Key Comparative Insights
Piperazine Substituent Effects
- 4-Methoxyphenyl (Target) : The electron-donating methoxy group may improve binding to aromatic-rich enzyme pockets (e.g., MMPs) compared to electron-withdrawing groups like 4-fluorophenyl .
Acetamide Group Variations
Furan and Ethyl Chain Role
- The furan-2-yl ethyl chain is a conserved feature in analogues like and . Furan’s oxygen atom may participate in hydrogen bonding or dipole interactions, as seen in adenosine A2AR ligands ().
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be extrapolated:
- MMP Inhibition: Thiazole-containing analogues () show MMP inhibitory activity, suggesting the target’s phenoxy group may modulate selectivity .
Preparation Methods
Table 1: Key Starting Materials and Properties
| Compound | Molecular Formula | Purity (HPLC) | Source |
|---|---|---|---|
| 4-(4-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | ≥98% | Commercial |
| 2-(Furan-2-yl)ethylamine | C₆H₉NO | 95% | Synthetic |
| 2-Phenoxyacetic acid | C₈H₈O₃ | 99% | Commercial |
Synthetic Routes
Route A: Sequential Alkylation and Amidation
This two-step approach involves alkylation of 4-(4-methoxyphenyl)piperazine followed by amidation with 2-phenoxyacetyl chloride.
Step 1: Synthesis of N-(2-(Furan-2-yl)ethyl)-4-(4-methoxyphenyl)piperazine
A mixture of 4-(4-methoxyphenyl)piperazine (10 mmol), 2-(furan-2-yl)ethylamine (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is heated at 80°C for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (yield: 72%).
Key Data :
Step 2: Amidation with 2-Phenoxyacetyl Chloride
The intermediate amine (5 mmol) is reacted with 2-phenoxyacetyl chloride (6 mmol) in dichloromethane (DCM) at 0°C. Triethylamine (7 mmol) is added dropwise, and the mixture is stirred for 4 hours. The product is isolated via rotary evaporation and recrystallized from ethanol (yield: 68%).
Key Data :
-
Reaction Conditions : DCM, 0°C → RT, 4 hours.
-
Characterization : IR (KBr) 1650 cm⁻¹ (C=O stretch), ¹H NMR δ 7.35 (m, 5H, Ph-H), 4.60 (s, 2H, OCH₂CO).
Route B: One-Pot Reductive Amination and Amidation
This streamlined method combines reductive amination and amidation in a single pot, reducing purification steps.
A mixture of 4-(4-methoxyphenyl)piperazine (10 mmol), furfural (12 mmol), and 2-phenoxyacetic acid (10 mmol) in methanol is treated with sodium cyanoborohydride (15 mmol) at 50°C for 24 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate = 3:1) to yield the target compound (55% yield).
Key Data :
-
Reaction Conditions : MeOH, 50°C, NaBH₃CN.
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Optimization : Higher yields achieved by adjusting the molar ratio of furfural to 1.2 equivalents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Alkylation Step : DMF outperforms THF and acetonitrile due to better solubility of intermediates (Table 2).
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Amidation Step : DCM provides higher yields than THF or toluene, minimizing side reactions.
Table 2: Solvent Screening for Alkylation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 72 |
| THF | 65 | 58 |
| Acetonitrile | 80 | 63 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
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¹H/¹³C NMR : Confirms regioselective alkylation and amide bond formation.
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HRMS : [M+H]⁺ calculated for C₂₅H₃₀N₃O₄⁺: 460.2234; found: 460.2236.
Challenges and Mitigation Strategies
-
Low Amidation Yields : Attributed to steric hindrance from the piperazine-furan moiety. Mitigated by using excess 2-phenoxyacetyl chloride (1.2 equivalents).
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Byproduct Formation : Observed during reductive amination due to over-alkylation. Addressed by controlling reaction time and temperature.
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Purification Difficulties : Polar byproducts removed via sequential washing with NaHCO₃ and brine .
Q & A
Basic: What are the critical steps and challenges in synthesizing N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and a halogenated furan derivative. Temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) are critical for regioselectivity .
- Step 2: Amide coupling between the intermediate and phenoxyacetic acid derivatives. Coupling agents like EDCI/HOBt or DCC are typically used, requiring anhydrous conditions and inert atmospheres .
- Purification: Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Key Challenges: Competing side reactions (e.g., over-alkylation) and moisture sensitivity of intermediates necessitate strict reaction monitoring via TLC or HPLC .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and acetamide (δ 1.9–2.1 ppm) moieties. 2D NMR (e.g., HSQC, COSY) resolves stereochemical ambiguities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₅H₂₈N₃O₄⁺) .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the piperazine-ethyl chain .
Advanced: How can researchers optimize the amide coupling step to improve yield and reduce byproducts?
Methodological Answer:
- Solvent Selection: Use DCM or THF for better solubility of hydrophobic intermediates, minimizing side reactions .
- Catalyst Systems: Replace traditional EDCI with newer agents like HATU or PyBOP, which enhance coupling efficiency (yield increase from 60% to >85%) .
- Temperature Control: Maintain 0–5°C during reagent addition to suppress racemization .
- Workup Optimization: Quench reactions with aqueous NaHCO₃ to neutralize excess coupling agents, followed by extraction with ethyl acetate .
Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs. Validate with known ligands (e.g., aripiprazole analogs) .
- Molecular Dynamics (MD) Simulations: Simulate binding stability in lipid bilayers (100 ns trajectories) to assess interactions with membrane-bound targets .
- QSAR Modeling: Corate substituent effects (e.g., methoxy vs. fluoro groups on the phenyl ring) with bioactivity data to prioritize analogs .
Advanced: How should researchers address conflicting bioactivity data in different assay systems?
Methodological Answer:
- Assay Conditions: Standardize variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in cell viability assays .
- Purity Verification: Confirm compound integrity post-assay via HPLC to rule out degradation artifacts .
- Orthogonal Assays: Validate results using complementary methods (e.g., radioligand binding vs. functional cAMP assays for receptor activity) .
Advanced: What structure-activity relationship (SAR) insights exist for modifying the piperazine substituents?
Methodological Answer:
- Substituent Effects:
- 4-Methoxyphenyl Group: Enhances CNS penetration due to increased lipophilicity (logP ~2.8) compared to unsubstituted phenyl (logP ~2.1) .
- Fluorine Substitution: Replacing methoxy with 4-fluorophenyl improves selectivity for 5-HT₁A over D₂ receptors (Ki ratio shifts from 1:3 to 1:10) .
- Piperazine Ring Modifications: Introducing methyl groups at the piperazine nitrogen reduces metabolic oxidation, as shown in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
